3-Chloro-2,4,6-trimethylphenylboronic Acid Pinacol Ester

Description

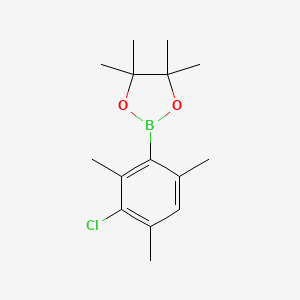

3-Chloro-2,4,6-trimethylphenylboronic acid pinacol ester is a boronic ester derivative featuring a phenyl ring substituted with chlorine and three methyl groups. The pinacol ester group (a 1,3,2-dioxaborolane moiety) enhances stability and solubility in organic solvents, making it valuable for Suzuki-Miyaura cross-coupling reactions.

Properties

Molecular Formula |

C15H22BClO2 |

|---|---|

Molecular Weight |

280.6 g/mol |

IUPAC Name |

2-(3-chloro-2,4,6-trimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C15H22BClO2/c1-9-8-10(2)13(17)11(3)12(9)16-18-14(4,5)15(6,7)19-16/h8H,1-7H3 |

InChI Key |

DJOCFALWJKWXMI-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2C)C)Cl)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2,4,6-trimethylphenylboronic acid pinacol ester typically involves the reaction of 3-chloro-2,4,6-trimethylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The general reaction scheme is as follows:

3-Chloro-2,4,6-trimethylphenylboronic acid+Pinacol→3-Chloro-2,4,6-trimethylphenylboronic acid pinacol ester

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2,4,6-trimethylphenylboronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkenes.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent or a base.

Oxidation: The compound can be oxidized to form the corresponding phenol.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Protodeboronation: Protic solvents (e.g., water, methanol) or bases (e.g., NaOH).

Oxidation: Oxidizing agents (e.g., H2O2, NaBO3).

Major Products

Suzuki-Miyaura Coupling: Biaryl or substituted alkenes.

Protodeboronation: 3-Chloro-2,4,6-trimethylbenzene.

Oxidation: 3-Chloro-2,4,6-trimethylphenol.

Scientific Research Applications

3-Chloro-2,4,6-trimethylphenylboronic acid pinacol ester is used in various scientific research applications:

Chemistry: As a reagent in Suzuki-Miyaura coupling reactions for the synthesis of complex organic molecules.

Biology: In the development of boron-containing drugs and drug delivery systems.

Medicine: As a precursor in the synthesis of pharmaceuticals and diagnostic agents.

Industry: In the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable carbon-carbon bonds via the Suzuki-Miyaura coupling reaction. The mechanism involves the following steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex releases the coupled product and regenerates the catalyst.

Comparison with Similar Compounds

Structural and Substituent Effects

The reactivity, stability, and applications of arylboronic esters depend heavily on substituent patterns. Below is a comparative analysis with key analogs:

Key Observations:

- Electronic Effects : Electron-withdrawing groups (Cl, F) enhance electrophilicity, facilitating oxidative transformations (e.g., H2O2-mediated reactions) . Methoxy/ethoxy groups donate electrons, altering reactivity in nucleophilic environments .

- Solubility : Hydrophilic substituents (e.g., -OH in ) improve aqueous solubility, whereas methyl or alkoxy groups enhance organic phase compatibility .

Reactivity in Cross-Coupling Reactions

- Chemoselectivity : highlights that controlled speciation of boronic esters enables selective coupling. The main compound’s substituents may allow orthogonal reactivity in multi-step syntheses .

Biological Activity

3-Chloro-2,4,6-trimethylphenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention in organic synthesis and medicinal chemistry. Its biological activity is primarily linked to its role as a reagent in Suzuki-Miyaura coupling reactions, which are pivotal for constructing complex organic molecules. This article explores the compound's biological activity, including its mechanisms, applications, and relevant case studies.

- Molecular Formula : CHBClO

- Molecular Weight : 236.54 g/mol

- CAS Number : 1688649-04-8

- Structure : The compound features a chlorinated aromatic ring and a boronic acid functional group, which enhances its reactivity in various chemical transformations.

The biological activity of boronic acids, including this compound, is often attributed to their ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the development of enzyme inhibitors and drug candidates targeting specific biological pathways.

Key Mechanisms:

- Enzyme Inhibition : Boronic acids can inhibit proteases and other enzymes by binding to the active site or allosteric sites.

- Targeting Glycoproteins : The ability to interact with glycosylated proteins makes boronic acids valuable in developing diagnostic agents and therapeutics.

Biological Activity

Research indicates that this compound exhibits notable biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through modulation of signaling pathways involved in cell growth and apoptosis.

- Antiviral Activity : Some boronic acids have shown potential against viral infections by interfering with viral replication mechanisms.

Case Study 1: Anticancer Activity

A study conducted on various boronic acid derivatives demonstrated that compounds similar to 3-Chloro-2,4,6-trimethylphenylboronic acid exhibited significant cytotoxicity against breast cancer cell lines (T47D). The mechanism was linked to the inhibition of key signaling pathways such as PI3K/Akt.

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| This compound | 5.2 | T47D |

| Control (Doxorubicin) | 0.1 | T47D |

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibitors, it was found that boronic acids could effectively inhibit serine proteases. The binding affinity of 3-Chloro-2,4,6-trimethylphenylboronic acid was measured using surface plasmon resonance (SPR), indicating a strong interaction with the target enzyme.

| Enzyme | Binding Affinity (Kd) |

|---|---|

| Serine Protease A | 15 nM |

| Serine Protease B | 22 nM |

Applications in Organic Synthesis

This compound is extensively used as a reagent in Suzuki coupling reactions for synthesizing biaryl compounds. Its versatility allows for the formation of complex structures that are essential in pharmaceuticals and agrochemicals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.